molecular formula C18H13NO B13928968 2-(4-Dibenzofuranyl)-5-methylpyridine

2-(4-Dibenzofuranyl)-5-methylpyridine

Cat. No.: B13928968
M. Wt: 259.3 g/mol
InChI Key: IPPZCDYMTVOYQD-UHFFFAOYSA-N
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Description

2-(4-Dibenzofuranyl)-5-methylpyridine is an organic compound that features a dibenzofuran moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Dibenzofuranyl)-5-methylpyridine typically involves the reaction of 4-bromodibenzofuran with 5-methylpyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling reaction, where 4-bromodibenzofuran is reacted with 5-methylpyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Dibenzofuranyl)-5-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur, particularly on the pyridine ring, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Dibenzofuranyl)-5-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Dibenzofuranyl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Dibenzofuranyl)-5-methylpyridine is unique due to the presence of both a dibenzofuran and a methylpyridine moiety, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

2-dibenzofuran-4-yl-5-methylpyridine

InChI

InChI=1S/C18H13NO/c1-12-9-10-16(19-11-12)15-7-4-6-14-13-5-2-3-8-17(13)20-18(14)15/h2-11H,1H3

InChI Key

IPPZCDYMTVOYQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=CC3=C2OC4=CC=CC=C34

Origin of Product

United States

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